2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride
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Overview
Description
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is a synthetic organic compound with a molecular formula of C12H18N2O2. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride typically involves a multi-step process. One common method includes the reaction of 3-(1-aminoethyl)phenol with ethyl chloroacetate under basic conditions to form the intermediate ester. This intermediate is then subjected to amidation with ethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(1-aminoethyl)phenoxy]-N,N-diethylpropanamide
- 2-[3-(1-aminoethyl)phenoxy]-N-methylacetamide
Uniqueness
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C12H19ClN2O2 |
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Molecular Weight |
258.74 g/mol |
IUPAC Name |
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-3-14-12(15)8-16-11-6-4-5-10(7-11)9(2)13;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H |
InChI Key |
KBUWXEYWFKTPPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)COC1=CC=CC(=C1)C(C)N.Cl |
Origin of Product |
United States |
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